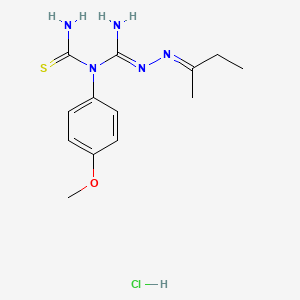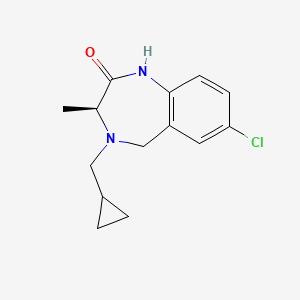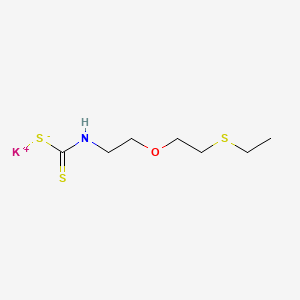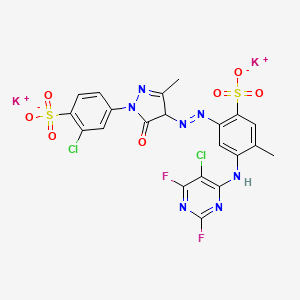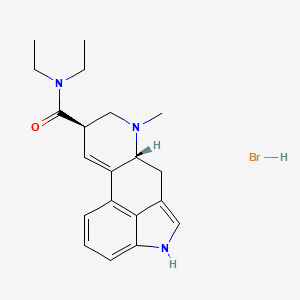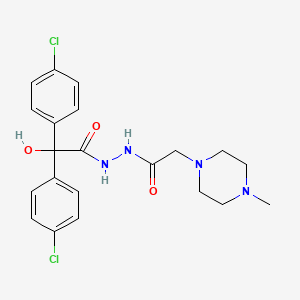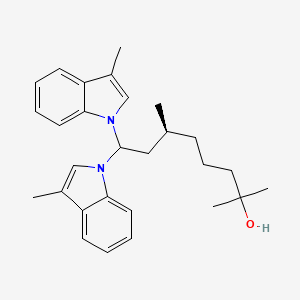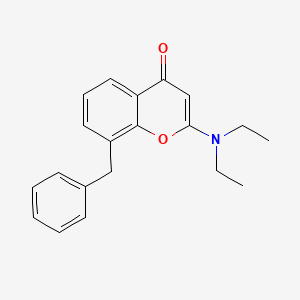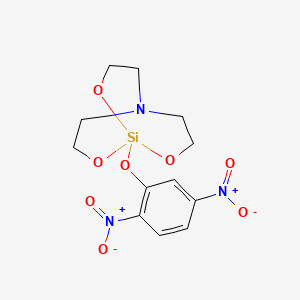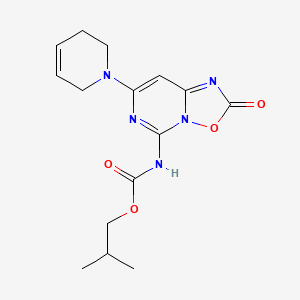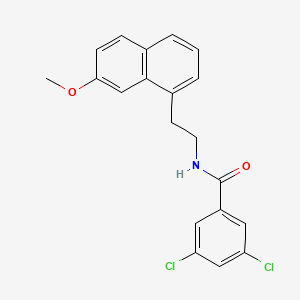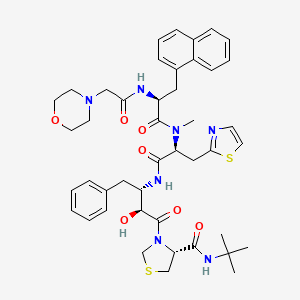
4-Thiazolidinecarboxamide, N-(4-morpholinylacetyl)-3-(1-naphthalenyl)-L-alanyl-N-methyl-3-(2-thiazolyl)-L-alanyl-(alphaS,betaS)-beta-amino-alpha-hydroxybenzenebutanoyl-N-(1,1-dimethylethyl)-, (4R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolidinecarboxamide, N-(4-morpholinylacetyl)-3-(1-naphthalenyl)-L-alanyl-N-methyl-3-(2-thiazolyl)-L-alanyl-(alphaS,betaS)-beta-amino-alpha-hydroxybenzenebutanoyl-N-(1,1-dimethylethyl)-, (4R)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including thiazolidine, morpholine, naphthalene, and thiazole, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each designed to introduce specific functional groups and stereochemistry. Common synthetic routes may include:
Formation of Thiazolidine Ring: This can be achieved through the reaction of cysteine with an aldehyde or ketone.
Introduction of Morpholinylacetyl Group: This step may involve the acylation of the thiazolidine ring with morpholinylacetic acid or its derivatives.
Attachment of Naphthalenyl and Thiazolyl Groups: These groups can be introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Final Assembly and Purification: The final steps involve the coupling of intermediate fragments, followed by purification using techniques like chromatography.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: Catalysts like palladium or copper may be employed to facilitate coupling reactions.
Optimization of Solvents and Temperatures: Selection of appropriate solvents and reaction temperatures to enhance reaction rates and selectivity.
Purification Techniques: Large-scale purification methods such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Oxidation of specific functional groups, such as the thiazolidine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of carbonyl groups or double bonds using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions at specific sites, facilitated by reagents like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium or copper catalysts, boronic acids, stannanes.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the thiazolidine ring may yield sulfoxides or sulfones, while reduction of carbonyl groups may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules:
Biology
Biological Probes: The compound may be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Medicine
Drug Development: The compound’s unique structure may make it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry
Material Science: The compound may find applications in the development of new materials with unique properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: The compound may act as an agonist or antagonist of specific receptors, altering cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine Derivatives: Compounds with similar thiazolidine rings, such as thiazolidinediones, which are used in diabetes treatment.
Morpholine Derivatives: Compounds with morpholine rings, such as morpholine-based drugs used as antifungals.
Naphthalene Derivatives: Compounds with naphthalene rings, such as naphthalene-based dyes and pharmaceuticals.
Thiazole Derivatives: Compounds with thiazole rings, such as thiazole-based antibiotics.
Uniqueness
The uniqueness of the compound lies in its combination of multiple functional groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
185567-07-1 |
|---|---|
Molekularformel |
C44H55N7O7S2 |
Molekulargewicht |
858.1 g/mol |
IUPAC-Name |
(4R)-N-tert-butyl-3-[(2S,3S)-2-hydroxy-3-[[(2S)-2-[methyl-[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-2-yl)propanoyl]amino]-4-phenylbutanoyl]-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C44H55N7O7S2/c1-44(2,3)48-41(55)36-27-59-28-51(36)43(57)39(53)33(23-29-11-6-5-7-12-29)47-40(54)35(25-38-45-17-22-60-38)49(4)42(56)34(46-37(52)26-50-18-20-58-21-19-50)24-31-15-10-14-30-13-8-9-16-32(30)31/h5-17,22,33-36,39,53H,18-21,23-28H2,1-4H3,(H,46,52)(H,47,54)(H,48,55)/t33-,34-,35-,36-,39-/m0/s1 |
InChI-Schlüssel |
PFBKRMMMRPPDOA-CPOSEVCPSA-N |
Isomerische SMILES |
CC(C)(C)NC(=O)[C@@H]1CSCN1C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=NC=CS3)N(C)C(=O)[C@H](CC4=CC=CC5=CC=CC=C54)NC(=O)CN6CCOCC6)O |
Kanonische SMILES |
CC(C)(C)NC(=O)C1CSCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC3=NC=CS3)N(C)C(=O)C(CC4=CC=CC5=CC=CC=C54)NC(=O)CN6CCOCC6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



